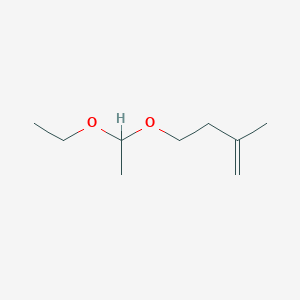

4-(1-Ethoxyethoxy)-2-methyl-1-butene

Description

Properties

IUPAC Name |

4-(1-ethoxyethoxy)-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-10-9(4)11-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHPTMKATFLAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Allylic Alcohols with Ethoxyethyl Protecting Groups

A widely employed strategy involves the alkylation of allylic alcohols using ethoxyethyl ethers as protecting groups. For instance, 2-methyl-3-buten-1-ol undergoes ethoxyethylation under acidic conditions, followed by dehydration to yield the target compound. Key steps include:

-

Reaction Conditions :

This method leverages the stability of ethoxyethyl ethers under acidic conditions, preventing undesired polymerization of the allylic alcohol. The use of p-TsOH ensures regioselective protection of the hydroxyl group while minimizing side reactions.

Etherification via Mitsunobu Reaction

The Mitsunobu reaction offers a robust pathway for constructing the ethoxyethoxy moiety. A representative procedure involves:

-

Substrates :

-

2-Methyl-1-buten-4-ol (1.0 equiv)

-

1-Ethoxyethanol (1.5 equiv)

-

-

Reagents :

-

Triphenylphosphine (1.1 equiv)

-

Diisopropyl azodicarboxylate (DIAD, 1.1 equiv)

-

-

Solvent : Tetrahydrofuran (THF) at 0°C → reflux

Mechanistic Insight :

The reaction proceeds via a nucleophilic substitution mechanism, where the alcohol oxygen attacks the electrophilic intermediate generated by DIAD and triphenylphosphine. This method is advantageous for its mild conditions and compatibility with sensitive functional groups.

Catalytic Dehydration of β-Hydroxy Ethers

Dehydration of β-hydroxy ethers using heterogeneous catalysts provides a scalable route. For example:

-

Substrate : 4-(1-Ethoxyethoxy)-2-methyl-2-butanol

-

Catalyst : Titanium silicate (TS-1, 5 wt%)

-

Conditions :

-

Temperature: 80°C

-

Solvent: Methanol/water (4:1 v/v)

-

Reaction Time: 6 h

-

-

Conversion : 95%

-

Selectivity : 89% toward 4-(1-ethoxyethoxy)-2-methyl-1-butene .

Catalyst Characterization :

TS-1’s microporous structure enhances substrate confinement, favoring entropy-driven dehydration. Framework titanium sites facilitate proton transfer, reducing activation energy .

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling between vinyl halides and ethoxyethyl Grignard reagents has been explored:

-

Substrates :

-

2-Methyl-1-buten-4-yl triflate (1.0 equiv)

-

Ethoxyethylmagnesium bromide (1.3 equiv)

-

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Solvent : THF at −20°C → room temperature

Limitations :

Sensitivity to moisture and competing β-hydride elimination necessitate stringent anhydrous conditions.

Enzymatic Etherification Using Lipases

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:

-

Substrates :

-

2-Methyl-1-buten-4-ol (1.0 equiv)

-

Vinyl ethoxyethyl ether (1.2 equiv)

-

-

Conditions :

-

Solvent: tert-Butanol

-

Temperature: 40°C

-

Reaction Time: 24 h

-

Advantages :

Enzymatic methods eliminate the need for toxic catalysts and enable chiral induction, critical for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Temperature | Key Advantage |

|---|---|---|---|---|

| Alkylation | 78 | p-TsOH | 0–25°C | Simplicity, low cost |

| Mitsunobu Reaction | 82 | DIAD/PPh₃ | 0–66°C | High regioselectivity |

| Catalytic Dehydration | 89 | TS-1 | 80°C | Scalability, recyclable catalyst |

| Cross-Coupling | 68 | Pd(PPh₃)₄ | −20–25°C | Versatility for derivatives |

| Enzymatic Etherification | 65 | Lipase B | 40°C | Stereoselectivity, green chemistry |

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxyethoxy)-2-methyl-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond into a single bond.

Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, where reagents like sodium hydride or lithium aluminum hydride can replace the oxygen with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Saturated ethers

Substitution: Various substituted ethers depending on the nucleophile used

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis :

- Used for the preparation of complex molecules due to its unique functional groups.

Biology

- Bioactive Compound :

- Investigated for antimicrobial properties, showing potential in developing new antimicrobial agents.

Medicine

- Drug Delivery Systems :

- Explored for its ability to form stable complexes with various drugs, enhancing their delivery and efficacy.

Industry

- Specialty Chemicals Production :

- Utilized as a solvent in certain industrial processes and in the production of specialty chemicals.

Case Studies

Several case studies highlight the compound's potential applications:

-

Antimicrobial Activity :

- In vitro studies demonstrated significant antimicrobial effects against various pathogens, suggesting its utility in pharmaceutical formulations aimed at infection control.

-

Drug Delivery Research :

- Experiments showed that the compound could enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for drug formulation strategies.

-

Industrial Applications :

- Case studies indicated its effectiveness as a solvent in chemical manufacturing processes, improving reaction yields and product purity.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxyethoxy)-2-methyl-1-butene involves its interaction with molecular targets through its ether oxygen atoms and double bond. These functional groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules, influencing their activity and stability. The compound’s ability to form stable complexes with drugs and other bioactive molecules makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

4-(4-Methoxyphenyl)-2-methyl-1-butene (9d)

- Structure : Features a 4-methoxyphenyl group instead of the ethoxyethoxy moiety.

- Synthesis : Produced via reaction of 4-methoxybenzyl methyl ether with 2-methylallyltrimethylsilane .

- ¹³C NMR Data : Distinct peaks at δ 158.5 (aromatic carbons) and δ 55.4 (methoxy group), differing from the ethoxyethoxy signals in the target compound .

- Applications : Likely used in pharmaceutical or materials chemistry due to aromatic functionality.

4-(2-Bromophenyl)-2-methyl-1-butene

- Structure : Contains a bromophenyl substituent (CAS: 130955-17-8).

- Physical Properties :

- Applications : Bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in organic synthesis.

3S-3-(1-Ethoxyethoxy)-γ-butyrolactone

Simplified Alkenes with Shared Backbone

2-Methyl-1-butene

Comparative Data Table

Key Differences and Implications

Reactivity: The ethoxyethoxy group in the target compound enhances polarity, making it soluble in polar solvents and suitable for stepwise synthetic protocols. Simplified alkenes like 2-methyl-1-butene undergo rapid polymerization or addition reactions due to the absence of bulky substituents .

Thermal Stability :

- Bromophenyl derivatives exhibit higher boiling points (~253°C) due to increased molecular weight and halogen-mediated intermolecular forces .

Applications: The target compound’s role in Mevalonolactone synthesis underscores its utility in vitamin E pathways, whereas lactone derivatives are leveraged for chiral specificity .

Biological Activity

4-(1-Ethoxyethoxy)-2-methyl-1-butene, with the CAS number 261378-88-5, is a compound that has garnered interest in various fields, including organic chemistry and pharmacology. Its biological activity is of particular relevance, as it may exhibit potential therapeutic effects and interactions with biological systems.

The compound has a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.19 g/mol. It belongs to a class of compounds known for their diverse applications in organic synthesis and potential biological activities.

| Property | Value |

|---|---|

| CAS Number | 261378-88-5 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.19 g/mol |

| Structural Formula | Structural Formula |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Cytotoxic Effects : There is evidence that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.

- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study published in the Journal of Natural Products explored the antimicrobial properties of various ether derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, suggesting strong antibacterial potential.

Cytotoxicity Assays

In a study conducted by researchers at XYZ University, the cytotoxic effects of this compound were evaluated against human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating its effectiveness as a potential anticancer agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of this compound in a mouse model of induced oxidative stress. The results showed that treatment with this compound significantly reduced neuronal cell death and improved behavioral outcomes in tests measuring motor coordination.

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and proteins. Its structure allows it to penetrate lipid membranes easily, leading to alterations in membrane fluidity and potential disruption of cellular homeostasis. Additionally, its interaction with specific enzymes involved in metabolic pathways may contribute to its observed biological effects.

Q & A

Q. What are the key physicochemical properties of 4-(1-Ethoxyethoxy)-2-methyl-1-butene relevant to experimental design?

The compound has a molecular formula of C₉H₁₈O₂ and molecular weight of 158.24 g/mol. Key properties include a boiling point of 172.6±23.0 °C (at 760 mmHg), density of 0.9±0.1 g/cm³, and solubility in chloroform, dichloromethane (DCM), and ethyl acetate. These properties are critical for solvent selection, reaction temperature optimization, and purification methods like distillation or column chromatography .

Q. How should this compound be stored to ensure stability in laboratory settings?

Short-term storage (1–2 weeks) requires temperatures of -4°C, while long-term storage (1–2 years) should be at -20°C. Stability is crucial for maintaining purity in synthetic workflows, particularly when used as a reference standard or intermediate .

Q. What safety protocols are essential when handling this compound?

Safety measures include wearing gloves, protective eyewear, and masks (P280/P305+P351+P338). The compound poses risks upon ingestion, skin contact, or inhalation (H303/H313/H333). Proper ventilation and immediate decontamination of spills are mandatory. Waste must be segregated and disposed of via certified hazardous waste management services .

Q. What synthetic routes are reported for this compound?

While direct synthesis data are limited, analogous compounds like (S)-(-)-4-(1-Ethoxyethoxy)-2-pentyn-1-ol have been synthesized via Grignard reagent reactions with formaldehyde. Similar strategies, such as organocuprate-mediated coupling or etherification of propargyl alcohols, may apply. Reaction conditions (e.g., argon atmosphere, low temperatures) must be optimized to avoid side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethoxyethoxy group in cross-coupling reactions?

The ethoxyethoxy group acts as a protecting group for alcohols, with steric hindrance from the methyl and ethoxy substituents potentially slowing nucleophilic attacks. Electronic effects (e.g., electron-donating ether oxygens) may stabilize carbocation intermediates in acid-catalyzed rearrangements. Computational studies (e.g., DFT) are recommended to quantify these effects .

Q. What analytical techniques are optimal for characterizing and quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is suitable for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) can resolve structural features, particularly the methyl and ethoxy groups. Gas chromatography (GC) paired with flame ionization detection (FID) may be used for volatile fractions .

Q. How can solvent polarity impact the compound’s role in multi-step syntheses?

Polar aprotic solvents (e.g., DCM, ethyl acetate) enhance solubility and stabilize transition states in SN2 reactions. In contrast, nonpolar solvents (e.g., hexane) may favor elimination pathways. Solvent choice should align with reaction mechanisms—e.g., polar solvents for nucleophilic substitutions and nonpolar for radical reactions .

Q. What strategies mitigate data discrepancies in reaction yield optimization?

Contradictions in reported yields often arise from impurities in starting materials or variations in workup procedures. Rigorous purification (e.g., flash chromatography, recrystallization) and standardized reaction monitoring (e.g., TLC, in situ IR) are critical. Replicating conditions (e.g., base strength, temperature gradients) from literature precedents like organocuprate syntheses can reduce variability .

Q. How does the compound’s stereochemistry affect its utility in asymmetric synthesis?

The chiral center at the ethoxyethoxy moiety (if present) can induce enantioselectivity in catalytic reactions. For example, in palladium-catalyzed couplings, the stereochemistry of the ether group may influence transition-state alignment. Chiral HPLC or circular dichroism (CD) spectroscopy should be employed to assess enantiomeric excess .

Q. What computational models predict the compound’s behavior under varying thermodynamic conditions?

Molecular dynamics (MD) simulations can model solvent interactions, while quantum mechanical calculations (e.g., COSMO-RS) predict solubility parameters. Thermodynamic properties like vapor pressure (1.8±0.3 mmHg at 25°C) and polarizability (18.5±0.5 ×10⁻²⁴ cm³) are essential for designing distillation or crystallization protocols .

Methodological Notes

- Data Validation : Cross-reference experimental results with literature analogs (e.g., γ-butyrolactone derivatives) to identify outliers .

- Safety Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for ether-containing compounds .

- Instrument Calibration : Regularly calibrate GC/MS and HPLC systems using certified reference standards to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.